1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione
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Description
Synthesis Analysis
The synthesis of compounds related to "1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione" involves multiple steps, including reactions that yield piperazinyl derivatives and pyrimidinedione frameworks. These processes often involve nucleophilic substitution reactions and are characterized by their efficiency in generating target molecules with potential biological activities (Mallesha et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT), plays a crucial role in understanding the arrangement and interactions within the molecule. Studies have detailed the crystal structure and electronic properties, providing insights into the molecule's stability and reactivity (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving "1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione" are significant for modifying its structure and enhancing its properties. Reactions such as nucleophilic substitution and ring closure have been explored, yielding derivatives with varied biological activities (Mallesha et al., 2012).
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Ring Cleavage Reactions : Kinoshita et al. (1989) examined the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, which may share structural similarities with the compound , leading to various reaction products including pyrimidines and urethanes. This study highlights the compound's potential in synthetic organic chemistry and the development of new chemical entities (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Antifungal Properties : Fellah et al. (1996) synthesized derivatives related to pyrimidines that exhibited selective growth inhibition against Cryptococcus neoformans, a pathogenic yeast, indicating potential antifungal applications for similar compounds (Fellah, Mandin, Dubois, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1996).
Cerebroprotective Effects : A study by Smith et al. (1997) on a structurally similar compound (BW619C89) found it to have long-lasting cerebroprotective effects after oral administration in a rodent model of stroke. This suggests potential neurological applications for the compound (Smith, Hodges, Sowinski, Man, Leach, Sinden, Gray, & Meldrum, 1997).
Antimicrobial Activity : New pyrimidine derivatives synthesized by El-Agrody et al. (2001) were tested for their antimicrobial activity, illustrating the potential use of such compounds in combating microbial infections (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) explored derivatives of visnaginone and khellinone for their anti-inflammatory and analgesic properties, indicating the therapeutic potential of structurally related compounds in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
properties
IUPAC Name |
1-[2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4/c1-11-8-21(17(26)19-16(11)25)9-14(23)20-5-6-22(15(24)10-20)13-4-2-3-12(18)7-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUKBWPCMMKVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione |
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